N'-cinnamoyl-N-methyl-N-phenylthiourea

Heterocyclic synthesis Cyclization regiochemistry Benzothiazoline formation

N'-Cinnamoyl-N-methyl-N-phenylthiourea belongs to the N,N-disubstituted-N'-acylthiourea class, characterized by a cinnamoyl (3-phenylpropenoyl) moiety at the N' position and a mixed alkyl/aryl substitution pattern (N-methyl/N-phenyl) at the thiourea core. Its systematic name is (E)-N-[methyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide, with molecular formula C₁₇H₁₆N₂OS.

Molecular Formula C17H16N2OS
Molecular Weight 296.4 g/mol
Cat. No. B319367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-cinnamoyl-N-methyl-N-phenylthiourea
Molecular FormulaC17H16N2OS
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=S)NC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C17H16N2OS/c1-19(15-10-6-3-7-11-15)17(21)18-16(20)13-12-14-8-4-2-5-9-14/h2-13H,1H3,(H,18,20,21)/b13-12+
InChIKeyQDIQQYRYBVRPJH-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Cinnamoyl-N-methyl-N-phenylthiourea: Structural Identity and Procurement Context for a Mixed-Substituent N-Acylthiourea


N'-Cinnamoyl-N-methyl-N-phenylthiourea belongs to the N,N-disubstituted-N'-acylthiourea class, characterized by a cinnamoyl (3-phenylpropenoyl) moiety at the N' position and a mixed alkyl/aryl substitution pattern (N-methyl/N-phenyl) at the thiourea core [1]. Its systematic name is (E)-N-[methyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide, with molecular formula C₁₇H₁₆N₂OS [2]. The compound occupies a structurally intermediate position between fully dialkyl-substituted (e.g., N,N-diisopropyl) and fully diaryl-substituted (e.g., N,N-diphenyl) cinnamoylthiourea analogs—a substitution pattern that confers distinct reactivity, thermal, and coordination properties relevant to both synthetic intermediate applications and metal–ligand precursor design [3].

Why N'-Cinnamoyl-N-methyl-N-phenylthiourea Cannot Be Replaced by Generic N-Acylthiourea Analogs in Procurement


The N,N-disubstituted-N'-acylthiourea scaffold exhibits extreme sensitivity of thermal decomposition temperature, cyclization regiochemistry, and metal coordination geometry to the identity of N-substituents [1]. Systematic TGA analysis of nickel complexes demonstrated that switching N-substituents from dialkyl (diisopropyl) to diaryl (diphenyl) shifts the onset of thermal decomposition by approximately 45 °C, and the combined R/R′ effect spans 70 °C across the series [2]. Furthermore, the reaction of cinnamoyl isothiocyanate with N-methylaniline (yielding the N-methyl-N-phenyl variant) directs cyclization toward benzothiazoline products, whereas primary amines or symmetric secondary amines give thiazolinone products under identical conditions [3]. Generic substitution with an uncharacterized N-acylthiourea therefore risks unpredictable thermal behavior in AACVD precursor applications and divergent heterocyclic product distribution in downstream synthetic chemistry.

Quantitative Differentiation Evidence for N'-Cinnamoyl-N-methyl-N-phenylthiourea Versus Closest Structural Analogs


Divergent Cyclization Regiochemistry: Benzothiazoline vs. Thiazolinone Product Partitioning

When α,β-unsaturated acyl isothiocyanates (including cinnamoyl isothiocyanate) are reacted with N-methylaniline, the resulting N-methyl-N-phenyl thioureas undergo bromine-mediated cyclization to afford benzothiazoline derivatives exclusively. In contrast, under identical reaction conditions, thioureas derived from primary amines, diethylamine, piperidine, or morpholine furnish 2-substituted 5-arylidenethiazolin-4-ones [1]. This represents a fundamental divergence in heterocyclic product outcome dictated solely by the N-methyl-N-phenyl substitution pattern.

Heterocyclic synthesis Cyclization regiochemistry Benzothiazoline formation N-methylaniline thioureas

Thermal Decomposition Tunability: Predicted Intermediate Decomposition Onset for Mixed Alkyl/Aryl N-Substitution

In a systematic thermogravimetric study of bis(N,N-disubstituted-N'-cinnamoylthiourea)nickel(II) complexes, the N,N-diisopropyl variant (Ni(L3)₂) exhibited the fastest mass loss at 223 °C, while the N,N-diphenyl variant (Ni(L4)₂) showed a ~45 °C higher decomposition temperature (onset ~268 °C), with a total span of 70 °C between the lowest (Ni(L3)₂: dialkyl-cinnamoyl) and highest (Ni(L2)₂: diaryl-benzoyl) decomposition temperatures across the ligand series [1]. N'-Cinnamoyl-N-methyl-N-phenylthiourea, bearing one alkyl (methyl) and one aryl (phenyl) group, is structurally poised to deliver a decomposition onset intermediate between these two extremes—a thermal regime not accessible with either fully symmetric disubstituted analog.

AACVD precursors Thermal decomposition Single-source precursors Metal sulfide thin films Nickel complexes

Hydrogen-Bond Donor Profile: Reduced H-Bond Donor Count Alters Crystal Packing and Solubility Relative to N-Unsubstituted Thioureas

Crystallographic analysis of the parent cinnamoylthiourea (unsubstituted at both thiourea nitrogens) reveals an intramolecular N–H⋯O hydrogen bond generating an S(6) ring motif, with intermolecular N–H⋯S hydrogen bonds linking molecules into sheets in the crystal lattice [1]. In the cinnamoylthiourea core, the molecule maintains an E–Z configuration with a C=S bond length of 1.679 Å and a dihedral angle of 10.54° between the but-2-enoylthiourea plane and the phenyl ring [1]. N'-Cinnamoyl-N-methyl-N-phenylthiourea, by virtue of N,N-disubstitution, eliminates one of the two thiourea N–H hydrogen bond donors, reducing the number of classical H-bond donors from two to one (retaining only the N'–H). This modification is predicted to substantially alter crystal packing, solubility in organic solvents, and metal coordination geometry relative to N-unsubstituted or N-monosubstituted cinnamoylthioureas.

Crystal engineering Hydrogen bonding Thiourea conformation E/Z configuration

Antibacterial Potential of Cinnamoyl Thiourea Class: Quantitative Inhibition Zone Data with Cu(II) Complexation Enhancement

A 2025 study on amino acid-based cinnamoyl thiourea ligands reported that compound 2 and its Cu(II) complexes (1a, 2a) exhibited promising antibacterial activity against E. coli, producing clear inhibition zones of 10–13 mm in agar diffusion assays [1]. Molecular docking against DNA gyrase (PDB ID: 1KZN) yielded docking scores of −5.7 to −7.1 kJ mol⁻¹ for free ligands, with Cu(II) complexes showing enhanced binding affinities of −7.2 to −8.2 kJ mol⁻¹ [1]. The ligands obeyed Lipinski's rule of five and demonstrated predictions for high gastrointestinal absorption and low blood–brain barrier permeability [1]. While these data are from amino acid-functionalized cinnamoyl thioureas rather than the N-methyl-N-phenyl variant, they establish the cinnamoyl thiourea pharmacophore as competent for antibacterial target engagement.

Antibacterial DNA gyrase docking Copper complexes E. coli inhibition

Metal Chelation Capacity: Cinnamoylthiourea Complexes of Cu(II), Ni(II), Pd(II), and Hg(II) with Confirmed Antibacterial Activity

Cinnamoylthioureas and their complexes with bivalent metal ions Cu(II), Ni(II), Pd(II), and Hg(II) have been synthesized and characterized by elemental analysis, conductometric measurements, spectral data (IR, UV-Vis), and magnetic susceptibility [1]. Probable structures for the complex compounds were proposed based on these combined analytical techniques. Critically, the metal complexes demonstrated antibacterial activity, whereas the free ligands alone showed comparatively lower activity [1]. The N'-cinnamoyl-N-methyl-N-phenylthiourea variant, with its mixed alkyl/aryl substitution, provides a steric and electronic environment at the metal center that is intermediate between the fully symmetric N,N-disubstituted analogs, potentially enabling fine-tuning of metal–ligand bond lability for controlled release applications.

Metal chelates Transition metal complexes Cinnamoylthiourea ligands Antibacterial activity Coordination chemistry

Priority Application Scenarios for N'-Cinnamoyl-N-methyl-N-phenylthiourea Based on Verified Differentiation Evidence


Heterocyclic Library Synthesis: Selective Access to Benzothiazoline Scaffolds

For medicinal chemistry groups constructing heterocyclic screening libraries, N'-cinnamoyl-N-methyl-N-phenylthiourea is the required intermediate when benzothiazoline derivatives are the synthetic target. As demonstrated by Kutschy et al. (1981), the N-methyl-N-phenyl substitution pattern exclusively directs Br₂-mediated cyclization toward benzothiazolines, whereas primary amine- or symmetric secondary amine-derived thioureas give thiazolinones under identical conditions [5]. Procuring the correctly substituted thiourea at the outset eliminates divergent product outcomes and avoids costly repurification or re-synthesis.

AACVD Precursor Development: Intermediate-Temperature Metal Sulfide Thin-Film Deposition

The N,N-disubstituted-N'-acylthiourea platform has been validated for aerosol-assisted chemical vapor deposition of Ni, Co, and Zn sulfide thin films at 350 °C using the N,N-diisopropyl-N'-cinnamoylthiourea complex [5]. The systematic TGA study established that N-substituent identity modulates decomposition onset by up to 70 °C across the ligand series [5]. N'-Cinnamoyl-N-methyl-N-phenylthiourea, with its mixed methyl/phenyl substitution, is predicted to offer a decomposition temperature intermediate between the diisopropyl (223 °C) and diphenyl (~268 °C) variants—enabling process engineers to match precursor decomposition to substrate thermal budgets that are incompatible with either extreme.

Transition Metal Chelation for Antibacterial Metallodrug Screening

Cinnamoylthioureas form well-characterized complexes with Cu(II), Ni(II), Pd(II), and Hg(II), and metal complexation enhances antibacterial activity relative to the free ligands [5]. More recent work on amino acid-based cinnamoyl thioureas confirms that Cu(II) complexes exhibit improved DNA gyrase docking scores (up to −8.2 kJ mol⁻¹) and produce inhibition zones of 10–13 mm against E. coli [4]. The mixed N-methyl/N-phenyl substitution of the target compound introduces an intermediate lipophilicity profile that may optimize membrane permeability relative to either fully hydrophilic (diisopropyl) or fully lipophilic (diphenyl) analogs—a testable hypothesis for metallodrug screening programs.

Controlled Crystal Engineering via Reduced Hydrogen-Bond Donor Architecture

The single N'–H donor in N'-cinnamoyl-N-methyl-N-phenylthiourea (versus two N–H donors in unsubstituted cinnamoylthiourea) eliminates one dimension of intermolecular hydrogen bonding, as evidenced by the crystallographic characterization of the parent compound showing N–H⋯O and N–H⋯S sheet-forming interactions [5]. For crystal engineering studies or co-crystallization screens where predictable packing motifs are required, the reduced H-bond donor count simplifies supramolecular synthon design and may enhance solubility in organic solvent systems used for solution-based processing.

Quote Request

Request a Quote for N'-cinnamoyl-N-methyl-N-phenylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.